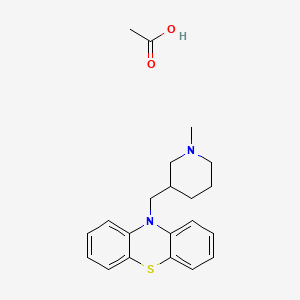

Mepazine acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S.C2H4O2/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;1-2(3)4/h2-5,8-11,15H,6-7,12-14H2,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBIOCPXKOZHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947227 | |

| Record name | Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24360-97-2 | |

| Record name | 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24360-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepazine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECAZINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42703EIIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepazine Acetate: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine acetate, a phenothiazine derivative, exerts its pharmacological effects through a multi-faceted mechanism of action. Primarily recognized for its potent inhibition of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease, mepazine also exhibits a broad spectrum of activity as an antagonist at various neuroreceptors. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative binding data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Core Mechanism of Action: MALT1 Protease Inhibition

The principal and most well-characterized mechanism of action of mepazine is the inhibition of the MALT1 protease. MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a pivotal role in the activation and proliferation of lymphocytes. By inhibiting the proteolytic activity of MALT1, mepazine disrupts this signaling cascade, leading to downstream effects on immune cell function.[1][2] This inhibitory action is non-competitive and reversible.[3]

Quantitative Data: MALT1 Inhibition

The inhibitory potency of mepazine against MALT1 has been quantified through in vitro protease cleavage assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Mepazine Form | IC50 (µM) | Reference |

| GST-MALT1 (full length) | Mepazine | 0.83 | [4] |

| GST-MALT1 (aa 325-760) | Mepazine | 0.42 | [4] |

Signaling Pathway

The inhibition of MALT1 by mepazine interferes with the CBM (CARMA1-BCL10-MALT1) complex, which is essential for NF-κB activation following antigen receptor stimulation. This disruption prevents the cleavage of MALT1 substrates, such as RelB, and subsequently attenuates NF-κB-dependent gene expression.

Neuroreceptor Antagonism

As a member of the phenothiazine class of compounds, this compound also interacts with a variety of neurotransmitter receptors, acting primarily as an antagonist. This activity contributes to its broader pharmacological profile.

Quantitative Data: Receptor Binding Affinities

The binding affinities (Ki) of pecazine (the active base of this compound) for various human (h) and rat (r) receptors have been determined through radioligand binding assays and are compiled in the table below from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Lower Ki values indicate higher binding affinity.

| Receptor Family | Receptor Subtype | Species | Ki (nM) |

| Dopamine | D1 | human | 28.5 |

| D2 | human | 1.8 | |

| D3 | human | 1.6 | |

| D4 | human | 1.2 | |

| D5 | human | 41.5 | |

| Serotonin | 5-HT1A | human | 11 |

| 5-HT1B | human | 170 | |

| 5-HT1D | human | 11 | |

| 5-HT1E | human | 120 | |

| 5-HT2A | human | 1.3 | |

| 5-HT2B | human | 0.98 | |

| 5-HT2C | human | 2.5 | |

| 5-HT3 | human | 110 | |

| 5-HT5A | human | 110 | |

| 5-HT6 | human | 16 | |

| 5-HT7 | human | 5.5 | |

| Histamine | H1 | human | 0.23 |

| H2 | human | 220 | |

| H4 | human | 11 | |

| Muscarinic | M1 | human | 5.7 |

| M2 | human | 11 | |

| M3 | human | 6.5 | |

| M4 | human | 5.2 | |

| M5 | human | 12 | |

| Adrenergic | alpha-1A | human | 1.4 |

| alpha-1B | human | 1.1 | |

| alpha-1D | human | 1.5 | |

| alpha-2A | human | 1.9 | |

| alpha-2B | human | 2.3 | |

| alpha-2C | human | 2.4 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Signaling Pathways

Mepazine's antagonism at G-protein coupled receptors (GPCRs) like dopamine and muscarinic receptors blocks the downstream signaling cascades typically initiated by the endogenous ligands. For example, at the dopamine D2 receptor, mepazine prevents the inhibition of adenylyl cyclase, while at the muscarinic M1 receptor, it blocks the activation of phospholipase C.

References

- 1. toolify.ai [toolify.ai]

- 2. Mepazine Inhibits RANK-Induced Osteoclastogenesis Independent of Its MALT1 Inhibitory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Mepazine acetate as a MALT1 protease inhibitor

An In-depth Technical Guide to Mepazine Acetate as a MALT1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical intracellular signaling protein that functions as both a molecular scaffold and a cysteine protease.[1][2] Structurally resembling caspases, it is more specifically classified as a paracaspase due to its unique substrate specificity, cleaving after an arginine residue.[3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which connects antigen receptor signaling to downstream pathways, most notably the activation of the transcription factor NF-κB.[5][6] The proteolytic activity of MALT1 is essential for the activation and proliferation of lymphocytes.[7] Consequently, deregulated MALT1 activity is a driver for the survival and proliferation of certain cancers, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[8][9] This dependency makes MALT1 a compelling therapeutic target.[7][10]

Mepazine, a phenothiazine derivative, has been identified as a potent and selective small-molecule inhibitor of MALT1's protease function.[11][12] This guide provides a comprehensive technical overview of this compound's mechanism of action, inhibitory properties, and the experimental protocols used to characterize its function.

Mechanism of Action: Allosteric Inhibition

Mepazine acts as a non-competitive and reversible inhibitor of the MALT1 protease.[11][12][13] X-ray crystallography studies have revealed that phenothiazine derivatives, including mepazine, do not bind to the active site of the enzyme. Instead, they occupy a hydrophobic allosteric pocket located between the C-terminal caspase-like domain and the Ig3 domain of MALT1.[14][15]

Binding to this allosteric site prevents the conformational rearrangement required to convert MALT1 from its inactive to its proteolytically active state.[14][15] This mechanism effectively locks the enzyme in an inactive conformation, preventing it from cleaving its known substrates, which include:

-

A20 and CYLD: Deubiquitinating enzymes that act as negative regulators of NF-κB signaling. Their cleavage by MALT1 removes this negative feedback.[3][4]

-

BCL10 and RelB: Cleavage of these substrates promotes canonical NF-κB activation.[4][16]

-

Regnase-1 and Roquin-1/2: RNA-binding proteins whose cleavage by MALT1 leads to the stabilization of pro-inflammatory mRNAs.[1][17]

By preventing the cleavage of these key substrates, mepazine effectively blocks the amplification of NF-κB signaling and induces apoptosis, showing selectivity for MALT1-dependent cancer cells like those of ABC-DLBCL.[12][13]

Signaling Pathway Inhibition

The following diagram illustrates the B-cell receptor (BCR) signaling pathway leading to NF-κB activation and highlights the point of inhibition by this compound. Upon BCR stimulation, a signaling cascade activates Protein Kinase C (PKC), which phosphorylates CARD11, initiating the assembly of the CBM complex.[6] MALT1's protease function is then activated, cleaving negative regulators and amplifying the signal. Mepazine allosterically inhibits this crucial proteolytic step.

Quantitative Data on this compound's Inhibitory Activity

Mepazine's inhibitory potency has been quantified against both recombinant MALT1 and in cellular contexts. It selectively inhibits MALT1 without significantly affecting other proteases like caspase-3 or caspase-8.

| Target Enzyme/System | Assay Type | Substrate | IC50 Value (µM) | Reference(s) |

| Recombinant GST-MALT1 (Full Length) | In Vitro Fluorogenic | Ac-LRSR-AMC | 0.83 | [13][18][19][20] |

| Recombinant GST-MALT1 (aa 325-760) | In Vitro Fluorogenic | Ac-LRSR-AMC | 0.42 | [13][18][19][20] |

| Constitutive Cellular MALT1 Activity | Cellular Assay | Endogenous | < 5 | |

| (ABC-DLBCL cell lines*) | ||||

| MALT1 Protease Function | Cellular Cleavage Assay | Endogenous CYLD | 1.132 | [21] |

| (Murine Splenic CD4+ T cells) | (PMA/Ionomycin stimulated) |

*ABC-DLBCL cell lines tested include U2932, OCI-Ly10, OCI-Ly3, HBL1, and TMD8.

Experimental Protocols

Characterizing MALT1 inhibition by mepazine involves both in vitro biochemical assays and cell-based functional assays.

In Vitro MALT1 Protease Activity Assay

This assay directly measures the enzymatic activity of purified MALT1 and its inhibition by a test compound.

a. Materials:

-

Enzyme: Recombinant human MALT1, often as a GST-fusion protein (full-length or the catalytic domain, e.g., aa 325-760).[13]

-

Substrate: Fluorogenic peptide substrate, such as Acetyl-Leu-Arg-Ser-Arg-7-Amino-4-methylcoumarin (Ac-LRSR-AMC).[4][22]

-

Inhibitor: this compound dissolved in DMSO.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5.[4]

-

Hardware: 384-well or 96-well black assay plates, microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm for AMC).[22]

b. Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only vehicle control.

-

Enzyme Pre-incubation: In the assay plate, add a fixed concentration of recombinant MALT1 to each well containing the diluted inhibitor or vehicle control.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow for binding.[4]

-

Initiate Reaction: Add the fluorogenic substrate (e.g., Ac-LRSR-AMC to a final concentration of 20-25 µM) to all wells to start the cleavage reaction.[16][22]

-

Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 60-90 minutes) as the substrate is cleaved, releasing the fluorophore (AMC).[22]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of mepazine.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the mepazine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular MALT1 Activity Assay (via Western Blot)

This method assesses the ability of mepazine to inhibit MALT1's proteolytic activity on its endogenous substrates within a cellular environment.

a. Materials:

-

Cell Lines: MALT1-dependent ABC-DLBCL cells (e.g., HBL-1, TMD8) with constitutive activity, or Jurkat T-cells which require stimulation.[22][23]

-

Stimulants (for non-constitutive cells): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies.[22][24]

-

Inhibitor: this compound.

-

Reagents: Cell lysis buffer, protein quantification reagents (e.g., BCA assay), SDS-PAGE gels, transfer membranes, and primary antibodies against a MALT1 substrate (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-β-Actin).[21]

b. Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO vehicle for a specified duration (e.g., 4 hours).[22]

-

Stimulation (if required): For cell types like Jurkat T-cells, add stimulants (e.g., PMA/Ionomycin) for a short period (e.g., 30 minutes) to induce MALT1 activity.[22][24]

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them on ice using an appropriate lysis buffer to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD). This will detect both the full-length and the cleaved forms of the substrate.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-β-Actin) to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensity for the cleaved substrate fragment. A decrease in the amount of the cleaved fragment in mepazine-treated samples compared to the stimulated control indicates inhibition of MALT1 protease activity.

Experimental Workflow Visualization

The following diagram outlines the workflow for the cellular MALT1 activity assay.

Conclusion

This compound is a well-characterized, cell-permeable, reversible, and non-competitive allosteric inhibitor of MALT1 paracaspase. Its mechanism of action, which involves locking the enzyme in an inactive conformation, prevents the proteolytic cleavage of key substrates necessary for NF-κB signal amplification. This leads to the selective induction of apoptosis in MALT1-dependent cancer cells, particularly ABC-DLBCL. While its origins are as a phenothiazine-class antipsychotic, and potential MALT1-independent effects should be considered in experimental design, mepazine serves as an invaluable tool for studying MALT1 biology and represents a foundational compound class for the development of targeted therapies against lymphomas and potentially autoimmune disorders.[25][26]

References

- 1. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Aggressive Blood Cancer: Contribution of Enzyme MALT1 Uncovered [helmholtz-munich.de]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. pharmacologic-inhibition-of-malt1-protease-by-phenothiazines-as-a-therapeutic-approach-for-the-treatment-of-aggressive-abc-dlbcl - Ask this paper | Bohrium [bohrium.com]

- 12. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 23. db.cngb.org [db.cngb.org]

- 24. researchgate.net [researchgate.net]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Mepazine Acetate: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine acetate, a phenothiazine derivative, was originally developed as a neuroleptic agent. Though withdrawn from the market due to limited efficacy and safety concerns, it has garnered renewed interest in the scientific community for its potent and selective inhibitory effects on the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of the NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and biological activity of this compound. It also includes detailed experimental protocols for its study and visualizations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine, is the acetate salt of the phenothiazine derivative Mepazine (also known as Pecazine)[1]. The presence of the phenothiazine core, a three-ring structure with a central thiazine ring, is characteristic of this class of compounds.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine[1] |

| Synonyms | Pecazine acetate, Pacatal[1][2] |

| CAS Number | 24360-97-2[1] |

| Molecular Formula | C21H26N2O2S[1] |

| Molecular Weight | 370.51 g/mol [3] |

| Canonical SMILES | CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42[1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature. The available information, primarily for the parent compound Mepazine (Pecazine), is summarized below. It is important to note that the acetate salt form may exhibit different properties, particularly in terms of solubility and melting point.

| Property | Value | Source |

| Melting Point | 80 °C (for Pecazine) | [4] |

| Boiling Point | 230-235 °C at 4 mmHg (for Pecazine) | [4] |

| Solubility | Water: 50 mg/mL; DMSO: 100 mg/mL | |

| logP (calculated) | 5.6 | PubChem |

| pKa (predicted) | 8.9 (most basic) | ChemAxon |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect of current interest is its role as a potent, selective, and reversible non-competitive allosteric inhibitor of the MALT1 protease[5].

Mechanism of Action

MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway downstream of T-cell and B-cell receptor engagement. In certain cancers, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

This compound binds to an allosteric site on the MALT1 protein, inducing a conformational change that inhibits its proteolytic activity. This inhibition prevents the cleavage of MALT1 substrates, such as RelB, and subsequently blocks the downstream activation of the NF-κB pathway. This leads to a decrease in the expression of anti-apoptotic and pro-proliferative genes, ultimately inducing apoptosis in MALT1-dependent cancer cells[5][6].

Pharmacodynamics

The inhibitory potency of Mepazine against MALT1 has been quantified in various studies.

| Assay Target | IC50 Value | Source |

| GST-MALT1 (full length) | 0.83 µM | [5] |

| GST-MALT1 (aa 325-760) | 0.42 µM | [5] |

| MALT1 activity in ABC-DLBCL cell lines | <5 µM |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound in humans is limited due to its withdrawal from the market. However, general characteristics of phenothiazines and some preclinical data for Mepazine are available.

-

Absorption: Phenothiazines are generally well-absorbed after oral administration[7].

-

Distribution: As a class, phenothiazines are highly lipophilic and widely distributed throughout the body, with significant accumulation in the brain and other lipid-rich tissues[7]. Pharmacokinetic profiling of (S)-mepazine in mice has shown favorable accumulation in tumors[8][9].

-

Metabolism: Phenothiazines undergo extensive metabolism in the liver, primarily through oxidation and conjugation[7].

-

Excretion: Metabolites are primarily excreted in the urine[7].

Further research is needed to fully characterize the ADME profile of this compound.

Historical Clinical Use and Toxicology

Mepazine was first synthesized in 1953 and was used as a neuroleptic (antipsychotic) agent[2]. It was considered to have a different side effect profile compared to other phenothiazines, with less sedation and a lower risk of extrapyramidal symptoms[2]. However, subsequent studies found it to be no more effective than a placebo in treating schizophrenia[2].

The most significant and life-threatening adverse effect associated with Mepazine was agranulocytosis, a severe drop in white blood cell count, which led to its withdrawal from the market[2][10][11]. Other potential side effects of phenothiazines include sedation, dry mouth, constipation, urinary retention, and photosensitivity[12].

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be considered as starting points and may require optimization for specific experimental conditions.

Synthesis of Mepazine

Disclaimer: This is a generalized synthetic scheme based on known phenothiazine chemistry and should be performed by qualified chemists with appropriate safety precautions.

Mepazine can be synthesized by the alkylation of phenothiazine with 3-(chloromethyl)-1-methylpiperidine[4].

Materials:

-

Phenothiazine

-

3-(chloromethyl)-1-methylpiperidine hydrochloride

-

Sodium amide (NaNH2)

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

A solution of phenothiazine in anhydrous toluene is treated with sodium amide to form the sodium salt of phenothiazine.

-

3-(chloromethyl)-1-methylpiperidine (prepared by neutralizing the hydrochloride salt with a base) is added to the reaction mixture.

-

The mixture is refluxed for several hours to allow for the N-alkylation to occur.

-

After cooling, the reaction mixture is washed with water and a dilute NaOH solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude Mepazine can be purified by distillation under high vacuum or by chromatography.

To obtain this compound, the purified Mepazine base is then treated with an equimolar amount of acetic acid in a suitable solvent like ethanol, followed by crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

Disclaimer: This is a general method and may require optimization for specific matrices and instrumentation.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted) is typically used.

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of working standards by diluting the stock solution.

-

Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

-

Inject the standards and sample onto the HPLC system.

-

Monitor the elution at a suitable wavelength (phenothiazines typically have strong UV absorbance around 254 nm).

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Cell Viability (MTT) Assay

Materials:

-

Cancer cell line of interest (e.g., ABC-DLBCL cell lines like HBL-1, OCI-Ly3)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[13][14][15].

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours)[6].

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[14][16].

-

Add the solubilization solution to each well to dissolve the formazan crystals[16].

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader[13].

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MALT1 Substrate Cleavage

Materials:

-

Cell line of interest (e.g., Jurkat T-cells or ABC-DLBCL cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and for the specified time. A positive control for MALT1 activation (e.g., PMA and ionomycin for Jurkat cells) may be included[17][18].

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The inhibition of MALT1 activity will be indicated by a decrease in the cleaved forms of its substrates[19].

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of MALT1 by this compound blocks NF-κB activation.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of this compound's anti-cancer effects.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound, a compound with a history in neuroscience, has re-emerged as a valuable research tool for studying the MALT1-NF-κB signaling axis. Its potent and selective inhibition of MALT1 makes it a lead compound for the development of novel therapeutics for inflammatory diseases and MALT1-dependent cancers. This technical guide provides a foundational understanding of this compound's chemical and biological properties to support ongoing and future research in this promising area. Further investigation into its pharmacokinetics and the development of more detailed analytical and synthetic protocols will be crucial for its potential translation into new clinical applications.

References

- 1. This compound | C21H26N2O2S | CID 2834213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pecazine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cas 60-89-9,pecazine | lookchem [lookchem.com]

- 5. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [A case of agranulocytosis caused by the tranquilizer mepazine (pacatal)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agranulocytosis during treatment with pacatal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 16. broadpharm.com [broadpharm.com]

- 17. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Mepazine Acetate: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepazine, also known as pecazine, is a phenothiazine derivative that has undergone a remarkable journey in medicinal chemistry. Initially synthesized in 1953 for psychiatric applications, it was later withdrawn from the market due to a lack of efficacy and safety concerns. Decades later, mepazine has been rediscovered and is now the subject of significant research interest for its potent and selective inhibition of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of lymphocyte signaling. This technical guide provides an in-depth overview of the discovery, historical research, and modern applications of mepazine acetate, including available experimental data and methodologies.

Historical Overview: From Neuroleptic to Obscurity

Mepazine was first synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz.[1] As a member of the phenothiazine class of compounds, it was initially developed as a neuroleptic (antipsychotic) agent and marketed under the trade name Pacatal.[1] Early clinical use suggested it had a different side effect profile compared to the archetypal phenothiazine, chlorpromazine, with less sedation and a lower risk of extrapyramidal symptoms.[1]

However, its efficacy in treating schizophrenia was soon questioned. Studies published as early as 1958 indicated its inferiority to other phenothiazines.[1] A pivotal double-blind, randomized controlled trial published in 1960 by Casey et al. found mepazine to be no more effective than a placebo in treating schizophrenic reactions.[1] This, coupled with reports of serious adverse effects, including agranulocytosis (a severe drop in white blood cells), led to its eventual withdrawal from the market.[1]

Early Clinical Trials: A Summary of Findings

| Early Clinical Trial Data (Casey et al., 1960) | |

| Study Design | Double-blind, randomized, placebo-controlled |

| Patient Population | Patients with schizophrenic reactions |

| Intervention | Mepazine |

| Comparator | Placebo and other phenothiazine derivatives |

| Primary Outcome | Improvement in schizophrenic symptoms |

| Key Finding | Mepazine was found to be no more effective than placebo. |

Rediscovery: Mepazine as a MALT1 Inhibitor

The contemporary resurgence of interest in mepazine stems from its identification as a potent and selective inhibitor of MALT1 paracaspase activity. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a key role in NF-κB activation in lymphocytes. The proteolytic activity of MALT1 is particularly important for the survival of certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).

Mechanism of Action

Mepazine acts as a non-competitive, allosteric inhibitor of MALT1. It binds to a hydrophobic pocket between the paracaspase and Ig3 domains of the MALT1 protein. This binding prevents the conformational changes necessary for MALT1 activation, thereby inhibiting its proteolytic activity.

Preclinical Research in Oncology

Modern preclinical research has focused on the therapeutic potential of mepazine in MALT1-dependent cancers.

Table 1: In Vitro Activity of Mepazine as a MALT1 Inhibitor

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GSTMALT1 full length) | 0.83 µM | Recombinant Protein | Nagel D, et al. (2012) |

| IC50 (GSTMALT1 325-760) | 0.42 µM | Recombinant Protein | Nagel D, et al. (2012) |

| Cell Viability Reduction | 5-20 µM | ABC-DLBCL cell lines (HBL1, OCI-Ly3, U2932, TMD8) | Nagel D, et al. (2012) |

Table 2: In Vivo Efficacy of Mepazine in a Murine DLBCL Xenograft Model

| Parameter | Details | Reference |

| Animal Model | NOD/scid IL-2Rγnull (NSG) mice with OCI-Ly10 xenografts | Nagel D, et al. (2012) |

| Dosage | 16 mg/kg | Nagel D, et al. (2012) |

| Administration | Intraperitoneal (i.p.) | Nagel D, et al. (2012) |

| Outcome | Significantly impaired tumor expansion and induced apoptosis | Nagel D, et al. (2012) |

More recent research has explored the enantiomers of mepazine, with (S)-mepazine showing approximately 10-fold greater MALT1 inhibitory activity than its (R)-enantiomer. The succinate salt of (S)-mepazine, MPT-0118, has undergone preclinical studies and has entered clinical trials for advanced or metastatic treatment-refractory solid tumors (ClinicalTrials.gov Identifier: NCT04859777).

Experimental Protocols

Hypothetical Original Synthesis of Mepazine (circa 1950s)

While the original 1953 publication by Schuler and Nieschulz detailing the synthesis of mepazine is not readily accessible, a probable synthetic route, based on common phenothiazine synthesis methods of that era, can be postulated. This would likely involve the N-alkylation of phenothiazine.

Protocol:

-

Deprotonation: Phenothiazine would be treated with a strong base, such as sodium amide (NaNH2), in an inert solvent like toluene to deprotonate the nitrogen atom, forming the phenothiazine anion.

-

Alkylation: The phenothiazine anion would then be reacted with an alkylating agent, likely 1-methyl-3-(chloromethyl)piperidine or a similar reactive derivative. The nucleophilic nitrogen of the phenothiazine anion would displace the leaving group (e.g., chloride) on the piperidine derivative in a nucleophilic substitution reaction.

-

Workup and Purification: The reaction mixture would then be subjected to an aqueous workup to remove any remaining base and salts. The crude mepazine product would be purified, likely through recrystallization or distillation.

Modern Experimental Workflow: MALT1 Inhibition Assay

The following is a representative workflow for assessing the inhibitory activity of mepazine on MALT1, based on published methodologies.

Protocol for MALT1 Enzymatic Assay:

-

Reagent Preparation:

-

Prepare a solution of recombinant MALT1 protein in an appropriate assay buffer.

-

Prepare a stock solution of a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) in DMSO.

-

Prepare a series of dilutions of this compound in DMSO, followed by further dilution in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the recombinant MALT1 protein to each well.

-

Add the various concentrations of this compound or a vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore being released upon substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit MALT1 activity by 50%.

-

Conclusion

This compound represents a fascinating case study in drug development, from its early, unsuccessful application as a neuroleptic to its promising revival as a targeted therapy in oncology. The historical research underscores the importance of rigorous clinical evaluation, while its modern rediscovery highlights the potential for drug repurposing in the era of molecularly targeted medicine. The detailed understanding of its mechanism of action as a MALT1 inhibitor provides a solid foundation for ongoing and future research into its therapeutic applications. This guide serves as a comprehensive resource for professionals in the field, consolidating the historical context and modern experimental data surrounding this intriguing molecule.

References

An In-Depth Technical Guide to the In Vitro Activity of Mepazine Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Mepazine acetate, a phenothiazine derivative primarily investigated for its role as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document synthesizes key findings on its mechanism of action, quantitative activity, and the experimental protocols utilized in its evaluation, offering a valuable resource for professionals in pharmacology and drug discovery.

Mechanism of Action

This compound's biological activity is predominantly attributed to its interaction with the MALT1 paracaspase, although MALT1-independent effects have also been identified.

1.1 Primary Target: MALT1 Paracaspase Inhibition

Mepazine is characterized as a potent, cell-permeable, reversible, and noncompetitive allosteric inhibitor of MALT1 protease activity.[1] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for activating the NF-κB signaling pathway in lymphocytes.[2] By binding to an allosteric site, Mepazine prevents a conformational change required for MALT1's catalytic function.[2] This inhibition blocks the cleavage of MALT1 substrates, such as RelB and CYLD, effectively suppressing constitutive NF-κB signaling, a key survival pathway in certain cancers like Activated B-Cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1]

1.2 MALT1-Independent Mechanisms

Research indicates that this compound can exert biological effects independently of MALT1 inhibition. Notably, its ability to inhibit RANKL-induced osteoclastogenesis is not affected by MALT1 deficiency.[3][4][5] Evidence suggests that in this context, Mepazine influences Ca2+-dependent signaling pathways, potentially through the direct inhibition of calmodulin, which in turn affects downstream effectors like CaMKII and calcineurin, ultimately leading to reduced expression of the master osteoclast transcription factor NFATc1.[4]

Quantitative In Vitro Activity Data

The following tables summarize the key quantitative data for this compound's activity across various in vitro models.

Table 1: MALT1 Protease Inhibition

| Target | Assay Substrate | IC50 | Reference(s) |

|---|---|---|---|

| Full-length GST-MALT1 | Ac-LRSR-AMC | 0.83 µM | [6][7][8] |

| MALT1 Paracaspase Domain (aa 325-760) | Ac-LRSR-AMC | 0.42 µM |[6][7][8] |

Table 2: In Vitro Anticancer Activity

| Cell Lines | Cancer Type | Concentration / IC50 | Effect | Reference(s) |

|---|---|---|---|---|

| HBL-1, OCI-Ly3, OCI-Ly10, TMD8, U2932 | ABC-DLBCL | 10 µM | ≥27% cell death in 4 days | |

| HBL-1, OCI-Ly3, U2932, TMD8 | ABC-DLBCL | 5-20 µM | Decreased cell viability | [6][7] |

| U2932, OCI-Ly10, OCI-Ly3, HBL1, TMD8 | ABC-DLBCL | IC50 <5 µM | Suppression of MALT1 activity | |

| DJAB, Su-DHL-4, Su-DHL-6 | GCB-DLBCL | 20 µM | ≤26% cell death in 4 days (low sensitivity) |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Not specified | Reduced proliferation, induced apoptosis |[9] |

Table 3: In Vitro Immunomodulatory Activity

| Cell Type | Stimulation | Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| Primary Murine CD4+ T-cells | anti-CD3/CD28 | Not specified | 77% inhibition of IL-6 production | |

| Human PBMCs | anti-CD3/CD28 | Not specified | 51-89% inhibition of IL-6 production |

| Mouse Bone Marrow Precursor Cells | RANKL | 13 µM | Strong inhibition of osteoclast formation |[3][4] |

Detailed Experimental Protocols

3.1 MALT1 Protease Activity Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on MALT1's enzymatic activity.

-

Principle : A fluorogenic peptide substrate containing the MALT1 cleavage sequence (e.g., Ac-LRSR-AMC) is incubated with recombinant MALT1 enzyme. Cleavage of the substrate by MALT1 releases a fluorescent group (AMC), and the resulting increase in fluorescence is measured over time.

-

Reagents : Recombinant full-length or paracaspase domain MALT1, MALT1 assay buffer, fluorogenic substrate (Ac-LRSR-AMC), this compound stock solution (in DMSO), DMSO (vehicle control).

-

Procedure :

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the MALT1 enzyme to wells containing either this compound dilutions or vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate at the optimal temperature (e.g., 37°C).

-

Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) kinetically.

-

Calculate the rate of reaction and determine IC50 values by plotting percent inhibition against inhibitor concentration.

-

3.2 Cell-Based Assays for Anticancer Activity

-

Cell Lines and Culture : ABC-DLBCL (e.g., OCI-Ly10, TMD8) and GCB-DLBCL (e.g., Su-DHL-6) cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cytotoxicity/Viability Assay (e.g., MTT Assay) :

-

Seed cells in a 96-well plate and allow them to adhere or stabilize.

-

Treat cells with various concentrations of this compound (e.g., 5-20 µM) or vehicle control for a specified duration (e.g., 4 days).[6]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

-

Apoptosis Assay (e.g., Cleaved Caspase-3 Detection) :

-

Treat cells with this compound as described above.

-

Lyse the cells to extract total protein.

-

Perform Western blotting using an antibody specific for cleaved Caspase-3 to detect the active form of this key apoptosis effector.[9] An increase in the cleaved Caspase-3 band indicates apoptosis induction.

-

3.3 Osteoclastogenesis Assay

This assay assesses the impact of this compound on the differentiation of bone marrow cells into mature osteoclasts.[4]

-

Principle : Bone marrow precursor cells are stimulated with macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) to induce differentiation into osteoclasts. The formation of mature, multinucleated osteoclasts is visualized by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme.

-

Procedure :

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).

-

Plate BMMs and treat them with M-CSF and RANKL to induce osteoclast differentiation.

-

Simultaneously, treat designated wells with this compound (e.g., 13 µM) or vehicle control. Refresh media and compounds every 2 days.[4]

-

After several days (e.g., 9 days), fix the cells.[4]

-

Stain the cells for TRAP activity using a commercial kit.

-

Identify and count TRAP-positive, multinucleated (≥3 nuclei) cells under a microscope to quantify osteoclast formation.

-

Antimicrobial Activity

While phenothiazines as a chemical class are known to possess some antimicrobial properties, the reviewed literature did not provide specific data, such as Minimum Inhibitory Concentration (MIC) values, for the direct antibacterial or antiviral activity of this compound.[10] Therefore, its potential as a direct antimicrobial agent remains largely uncharacterized based on current public data.

Conclusion

This compound is a well-characterized inhibitor of MALT1 paracaspase, demonstrating potent in vitro activity in suppressing the NF-κB pathway. This mechanism underlies its selective cytotoxicity towards ABC-DLBCL cells and supports its investigation in other MALT1-dependent pathologies. Furthermore, the discovery of MALT1-independent activities, particularly the inhibition of osteoclastogenesis via calcium signaling pathways, highlights the compound's polypharmacology. This dual activity profile makes this compound a critical tool for dissecting cellular signaling and a promising lead compound for developing novel therapeutics in oncology and immunology, provided its distinct mechanisms of action are carefully considered in future studies.

References

- 1. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mepazine Inhibits RANK-Induced Osteoclastogenesis Independent of Its MALT1 Inhibitory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of MALT1 paracaspase by mepazine to decrease proliferation and enhance apoptosis in pancreatic cancer. - ASCO [asco.org]

- 10. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Mepazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine acetate, a phenothiazine derivative formerly marketed as Pacatal, was withdrawn from clinical use in 1970 due to safety concerns. Consequently, comprehensive pharmacokinetic and metabolism data for this specific compound in humans are scarce in contemporary scientific literature. However, the recent reinvestigation of mepazine's active enantiomer, (S)-mepazine, as a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) for oncological applications has generated new preclinical pharmacokinetic data. This technical guide provides an in-depth overview of the available pharmacokinetic parameters and putative metabolic pathways of mepazine, drawing from recent preclinical studies and the established metabolic patterns of the phenothiazine class of compounds. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction

Mepazine, 10-[(1-methyl-3-piperidinyl)methyl]-10H-phenothiazine, is a phenothiazine derivative that was historically used as an antipsychotic agent. While this compound is no longer in clinical use, the therapeutic potential of its enantiomers has been revisited, with (S)-mepazine emerging as a promising MALT1 inhibitor for the treatment of certain cancers. Understanding the pharmacokinetic profile and metabolic fate of mepazine is crucial for its modern drug development and for the safety assessment of any potential new therapeutic applications. This guide aims to consolidate the available, albeit limited, data on the pharmacokinetics and metabolism of mepazine.

Pharmacokinetics

Recent preclinical studies have shed light on the pharmacokinetic profile of (S)-mepazine in animal models. The following data have been extracted from a 2023 study by Di Turi et al. investigating (S)-mepazine in a murine tumor model.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of (S)-mepazine were evaluated in D4M.3A tumor-bearing C57BL/6J male mice following oral administration.

| Parameter | Matrix | Value | Units |

| Dose | - | 64 | mg/kg (p.o.) |

| Cmax (Peak Concentration) | Plasma | ~1 | µM |

| Tmax (Time to Peak) | Plasma | ~2 | hours |

| Cmax (Peak Concentration) | Tumor | ~10 | µM |

| Tmax (Time to Peak) | Tumor | ~4 | hours |

| Tumor-to-Plasma Ratio | - | >10 | - |

Note: The values presented are estimations derived from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

2.2.1. Animal Studies

-

Animal Model: D4M.3A tumor-bearing C57BL/6J male mice.

-

Drug Formulation: (S)-mepazine succinate (MPT-0118) was administered orally (p.o.).

-

Dosing: A single dose of 64 mg/kg was administered. For steady-state analysis, animals were pretreated for 21 days.

-

Sample Collection: Plasma and tumor tissue samples were collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

2.2.2. Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying small molecules like mepazine in biological matrices.

-

Sample Preparation:

-

Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile.

-

Tumor tissues are first homogenized in a suitable buffer.

-

The supernatant from either preparation is then often further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

-

Chromatography:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for mepazine and an internal standard.

-

Metabolism

Putative Metabolic Pathways

The metabolism of phenothiazines generally involves two main types of reactions:

-

Phase I Reactions:

-

Oxidation: This includes hydroxylation of the aromatic rings, sulfoxidation of the sulfur atom in the phenothiazine ring, and N-oxidation of the aliphatic side chain.

-

N-Demethylation: Removal of the methyl group from the piperidine ring.

-

-

Phase II Reactions:

-

Glucuronidation: Conjugation of the hydroxylated metabolites with glucuronic acid to form more water-soluble compounds that can be readily excreted.

-

The primary CYP isozymes involved in phenothiazine metabolism are CYP2D6 and CYP1A2.

Mandatory Visualizations

Putative Metabolic Pathway of Mepazine

Methodological & Application

Application Notes and Protocols: Mepazine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepazine acetate, also known as Pecazine acetate, is a phenothiazine derivative that has garnered significant interest in biomedical research. It functions as a potent, reversible, and noncompetitive inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1][2][3] MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, which plays a crucial role in NF-κB signaling activation in lymphocytes. Consequently, this compound is a valuable tool for studying cellular processes regulated by MALT1, including immune responses and the pathogenesis of certain cancers, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][3][4] Recent studies have also explored its role in inducing regulatory T cell (Treg) fragility, suggesting its potential in combination with cancer immunotherapy.[5] Interestingly, some research indicates that Mepazine may also have MALT1-independent effects, for instance, inhibiting RANKL-induced osteoclastogenesis.[6][7][8]

These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo studies, along with relevant technical data and diagrams to facilitate its use in a research setting.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₂S (Acetate Salt) | PubChem |

| Molecular Weight | 370.5 g/mol (Acetate Salt)[9] | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Solubility (in vitro) | ||

| DMSO: ≥ 100 mg/mL (322.10 mM) (ultrasonication may be required) | MedChemExpress | |

| DMSO: 25 mg/mL (80.53 mM) (sonication is recommended)[10] | TargetMol | |

| Solubility (in vivo formulation) | ||

| ≥ 5 mg/mL in 10% DMSO + 90% Corn oil[4] | MedChemExpress | |

| ≥ 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline)[4] | MedChemExpress |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

For example, to prepare a 10 mM stock solution, dissolve 3.705 mg of this compound in 1 mL of DMSO.

-

-

Solubilization:

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11]

-

Store the aliquots at -20°C or -80°C.

-

Stock solutions are reported to be stable for up to 3 months at -20°C and for 6 months to over a year at -80°C.[1][10][11]

-

Preparation of Working Solutions for Cell Culture

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting or inversion before adding to the cell culture.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Visualizing Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing this compound solutions and its primary signaling pathway.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: this compound's role in the MALT1-NF-κB signaling pathway.

In Vivo Studies

For animal studies, this compound needs to be formulated to ensure bioavailability and minimize toxicity.

Protocol for In Vivo Formulation

Materials:

-

Prepared high-concentration this compound stock solution in DMSO (e.g., 50 mg/mL)

-

Corn oil or a solution of 20% SBE-β-CD in saline

-

Sterile tubes for mixing

Procedure:

-

Preparation of Vehicle: Prepare the appropriate vehicle (e.g., 90% corn oil or 90% of a 20% SBE-β-CD solution in saline).

-

Formulation:

-

To prepare the final dosing solution, add the DMSO stock solution to the vehicle. For a 10% DMSO formulation, add 1 part of the DMSO stock to 9 parts of the vehicle.

-

For example, to prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound stock in DMSO to 900 µL of corn oil.[11]

-

-

Mixing: Mix the solution thoroughly by vortexing or sonication to ensure a homogenous and clear solution.

-

Administration: The prepared formulation should be used immediately. For intraperitoneal (i.p.) administration in mice, a typical dose might be around 16 mg/kg.[3][4]

Safety Precautions

-

This compound is harmful if swallowed.[9]

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

These guidelines provide a framework for the preparation and use of this compound in a research context. Proper preparation and storage of stock solutions are critical for obtaining reproducible and reliable experimental results. The provided diagrams offer a visual aid to the experimental workflow and the compound's mechanism of action, facilitating a deeper understanding of its application in studying MALT1-mediated signaling pathways. Researchers should always refer to the specific product information sheet for the lot of this compound being used, as details may vary between suppliers.

References

- 1. MALT1 Inhibitor III, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mepazine Inhibits RANK-Induced Osteoclastogenesis Independent of Its MALT1 Inhibitory Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | C21H26N2O2S | CID 2834213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: The Use of Mepazine Acetate in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. Recent research has identified the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) as a promising therapeutic target in PDAC. MALT1, a key mediator of NF-κB signaling, is expressed in a majority of PDACs but is absent in normal pancreatic tissue.[1][2][3] Mepazine acetate, a phenothiazine derivative, has been identified as a potent inhibitor of MALT1 paracaspase activity.[1][2][3][4] By inhibiting MALT1, this compound disrupts the pro-survival NF-κB signaling pathway, leading to decreased proliferation and increased apoptosis in pancreatic cancer cells.[1][2][3] These application notes provide a summary of the effects of this compound on pancreatic cancer cell lines and detailed protocols for relevant in vitro assays.

Mechanism of Action

This compound functions as a non-competitive, reversible, allosteric inhibitor of the MALT1 protease.[5] In pancreatic cancer cells, MALT1 activity is crucial for the activation of the NF-κB pathway, which promotes cell survival and proliferation. Specifically, MALT1 facilitates the nuclear translocation of the c-Rel subunit of NF-κB.[1][2] Nuclear c-Rel is critical for the transcription of anti-apoptotic genes. By inhibiting MALT1, this compound prevents the translocation of c-Rel to the nucleus, thereby suppressing the anti-apoptotic signaling cascade and promoting cell death.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines

| Cell Line | IC50 (this compound) | Key Findings | Reference |

| Panc-1 | Data not available | Treatment with 25 µM Mepazine leads to a significant reduction in cell proliferation. | [5] |

| BxPC-3 | Data not available | Sensitive to MALT1 inhibition. | [2] |

| Panc-2 | Data not available | Sensitive to MALT1 inhibition. | [2] |

Table 2: Effect of this compound on Apoptosis and c-Rel Translocation

| Cell Line | Treatment | Apoptosis Induction | Nuclear c-Rel Levels | Reference |

| Panc-1 | 25 µM Mepazine | Increased apoptosis | Reduced by at least 50% | [5] |

| PDAC Cells | Mepazine | Increased apoptosis | Diminished nuclear translocation | [1][2] |

Note: Quantitative data for apoptosis (e.g., percentage of apoptotic cells) following this compound treatment in specific pancreatic cancer cell lines is not detailed in the available literature. The provided information is based on qualitative descriptions and representative images from the cited studies.

Mandatory Visualizations

Caption: this compound signaling pathway in pancreatic cancer cells.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines Panc-1 and BxPC-3.

-

Culture Media:

-

Panc-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

BxPC-3: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Proliferation Assay

This assay measures cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Materials:

-

96-well plates

-

Panc-1 or BxPC-3 cells

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cleaved Caspase-3 ELISA Assay

This assay quantitatively measures the level of cleaved caspase-3, a key marker of apoptosis.

-

Materials:

-

6-well plates

-

Panc-1 or BxPC-3 cells

-

Complete culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cleaved Caspase-3 ELISA Kit (e.g., from Cell Signaling Technology, R&D Systems, or similar)

-

Microplate reader

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Lyse the cells using the cell lysis buffer provided in the ELISA kit or a standard lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Follow the manufacturer's instructions for the Cleaved Caspase-3 ELISA kit. This typically involves:

-

Adding a standardized amount of protein lysate to the antibody-coated wells.

-

Incubating to allow for the capture of cleaved caspase-3.

-

Washing the wells.

-

Adding a detection antibody.

-

Adding a substrate and stopping the reaction.

-

-

Measure the absorbance at the recommended wavelength (usually 450 nm).

-

Calculate the concentration of cleaved caspase-3 based on the standard curve and normalize to the total protein concentration.

-

Western Blot for Nuclear c-Rel

This protocol allows for the detection and quantification of the c-Rel protein in the nuclear fraction of pancreatic cancer cells.

-

Materials:

-

10 cm dishes

-

Panc-1 or BxPC-3 cells

-

Complete culture medium

-

This compound

-

Nuclear and Cytoplasmic Extraction Kit (e.g., from Thermo Fisher Scientific or similar)

-

Primary antibody: anti-c-Rel

-

Loading control antibodies: anti-Lamin B1 (nuclear), anti-GAPDH (cytoplasmic)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence substrate

-

Imaging system

-

-

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 10 cm dishes and grow to 80-90% confluency.

-

Treat with this compound or vehicle control.

-

Harvest cells and wash with ice-cold PBS.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Follow the protocol of a commercial nuclear extraction kit or a standard biochemical fractionation protocol.[7][8][9] This generally involves:

-

Lysing the cell membrane with a hypotonic buffer to release the cytoplasmic fraction.

-

Centrifuging to pellet the nuclei.

-

Lysing the nuclear membrane with a high-salt buffer to release the nuclear proteins.

-

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-c-Rel antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescence substrate.

-

Capture the image using a digital imaging system.

-

-

Analysis:

-

Perform densitometry analysis on the bands corresponding to c-Rel and the nuclear loading control (Lamin B1).

-

Normalize the c-Rel signal to the loading control to determine the relative amount of nuclear c-Rel in treated versus control cells.

-

-

Conclusion

This compound presents a promising therapeutic strategy for pancreatic cancer by targeting the MALT1-NF-κB signaling axis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other MALT1 inhibitors in pancreatic cancer cell lines. Further studies are warranted to establish precise dose-response relationships and to evaluate the in vivo efficacy of this compound.

References

- 1. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 2. researchgate.net [researchgate.net]

- 3. Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mepazine - Immunomart [immunomart.org]